molecular formula C21H20O6S B13947795 3-Hydroxy-4-phenylmethoxybenzaldehyde;4-methylbenzenesulfonic acid

3-Hydroxy-4-phenylmethoxybenzaldehyde;4-methylbenzenesulfonic acid

Cat. No.: B13947795
M. Wt: 400.4 g/mol
InChI Key: AUCJOPLVOJVVMY-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate is an organic compound that features a benzene ring substituted with a benzyloxy group, a hydroxy group, and a benzaldehyde group, along with a p-toluenesulfonate group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bases such as sodium hydroxide and solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as recrystallization and distillation are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The p-toluenesulfonate group can act as a leaving group in substitution reactions, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    4-Hydroxybenzaldehyde: Lacks the benzyloxy and p-toluenesulfonate groups.

    4-(Benzyloxy)benzaldehyde: Lacks the hydroxy and p-toluenesulfonate groups.

    4-(Benzyloxy)-3-hydroxybenzaldehyde: Lacks the p-toluenesulfonate group

Properties

Molecular Formula

C21H20O6S

Molecular Weight

400.4 g/mol

IUPAC Name

3-hydroxy-4-phenylmethoxybenzaldehyde;4-methylbenzenesulfonic acid

InChI

InChI=1S/C14H12O3.C7H8O3S/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16H,10H2;2-5H,1H3,(H,8,9,10)

InChI Key

AUCJOPLVOJVVMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O

Origin of Product

United States

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